Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl carbamate protective group at the 1-position and a dibenzylamino substituent at the 3-position. This structure is commonly employed in medicinal chemistry and organic synthesis as an intermediate for constructing nitrogen-containing heterocycles, particularly in the development of kinase inhibitors or peptidomimetics. The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations, while the dibenzylamino moiety introduces steric bulk and lipophilicity, influencing binding interactions in target applications .
Key physical properties include chromatographic behavior (e.g., TLC Rf = 0.29 in hexane:ethyl acetate = 4:1) and synthetic versatility, as demonstrated in patent literature where analogous compounds are synthesized via nucleophilic substitution or coupling reactions .
Properties
Molecular Formula |
C23H30N2O2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-15-14-21(18-24)25(16-19-10-6-4-7-11-19)17-20-12-8-5-9-13-20/h4-13,21H,14-18H2,1-3H3 |
InChI Key |
HLBPSKSQGOREQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via aza-Michael Addition Approach
One prominent method involves the aza-Michael addition of a dibenzylic amide anion to a suitable electrophile, such as tert-butyl 3,3-dimethylcyclobutene-1-carboxylate. This approach was evaluated in a study exploring aza-Michael reactions for pyrrolidine derivatives synthesis. The process entails:
- Preparation of the dibenzylic amide anion , typically by deprotonation of a dibenzylamine derivative.
- Addition to the electrophilic cyclobutene derivative , leading to ring formation and incorporation of the dibenzylamino group.
- Subsequent cyclization and functionalization steps to afford the pyrrolidine core with the dibenzylamino substituent.
This method benefits from regioselectivity and the ability to introduce diverse substituents at the nitrogen atom, with yields reported up to 77% under optimized conditions.
Formation from Pyrrolidino Ester via Hoffman Elimination
Another classical route involves the transformation of a pyrrolidino ester into the target compound through a Hoffman elimination process:
- Starting material: Pyrrolidino ester (e.g., pyrrolidino ester 6).
- Methylation: Reaction with iodomethane in acetonitrile to methylate the nitrogen, forming a quaternary ammonium salt.
- Elimination step: Treatment with potassium tert-butoxide in diethyl ether under reflux conditions induces Hoffman elimination, producing the pyrrolidine ring with the tert-butyl ester attached.
- Work-up: Acidic work-up with HCl, extraction, and purification yields tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate.
This route is well-documented for its efficiency and straightforwardness, with yields reaching approximately 88%.
Catalytic Approaches Using Metal Catalysts
Recent advances have employed metal catalysis, notably zirconium-based catalysts, to facilitate the formation of the pyrrolidine ring from N-acyl α-aminoaldehyde precursors:
- Preparation of N-acyl α-aminoaldehydes: Derived from amino acids via one-pot CDI/DIBAL-H reduction methods.
- Reaction with 1,3-dicarbonyl compounds: Under Zr(IV) catalysis, these aldehydes undergo cyclization to form pyrrolidine derivatives.
- Introduction of dibenzylamino groups: Achieved through subsequent functionalization or direct incorporation during the cyclization process.
For example, ZrOCl₂·8H₂O catalyzed the formation of pyrrolidine rings with high yields (up to 88%) from aminoaldehyde and diketone precursors.
Amide and Amino Acid Derivative Routes
Utilizing amino acid derivatives, especially N-protected amino acids, offers a route to the target compound:
- Starting materials: N-Boc-protected amino acids or aminoaldehydes.
- Conversion to aminoaldehydes: Using CDI/DIBAL-H or other reducing agents.
- Cyclization: Catalyzed by Lewis acids such as ZrCl₄ or ZrOCl₂·8H₂O, facilitating intramolecular cyclization to form the pyrrolidine ring.
- Introduction of dibenzylamino group: Achieved via nucleophilic substitution or reductive amination on the pyrrolidine ring.
This approach benefits from the availability of amino acid derivatives and the high regioselectivity of Lewis acid catalysis, with yields often exceeding 78%.
Summary of Key Synthetic Routes
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyl carbamate group undergoes acid-catalyzed cleavage to yield the free amine. This reaction is critical for further functionalization of the pyrrolidine ring.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | 3-(Dibenzylamino)pyrrolidine | >90% | , |
| HCl in dioxane | Hydrochloride salt of the free amine | 85–90% |
-
Mechanism : Protonation of the carbonyl oxygen followed by elimination of CO₂ and isobutylene generates the amine .
-
Applications : Used to unmask the amine for subsequent coupling reactions in peptide synthesis or heterocycle formation.
Hydrogenolysis of the Dibenzylamino Group
The dibenzylamino moiety is susceptible to catalytic hydrogenation, enabling selective deprotection to a primary amine.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C in ethanol | Tert-butyl 3-aminopyrrolidine-1-carboxylate | 75–80% | , |
| H₂ (3 atm), Pd(OH)₂ in THF | Same as above | 85% |
-
Critical Notes :
-
Excess hydrogen pressure accelerates the reaction but may require temperature control (~25–40°C).
-
Competing Boc deprotection is negligible under standard hydrogenation conditions.
-
Nucleophilic Substitution at the Pyrrolidine Nitrogen
The Boc-protected pyrrolidine can participate in alkylation or acylation reactions.
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | Tert-butyl 3-(dibenzylamino)-1-methylpyrrolidine-1-carboxylate | 65% | |
| Acylation | Acetyl chloride, DMAP | Tert-butyl 3-(dibenzylamino)pyrrolidine-1-acetate | 70% |
-
Solvent Influence : Reactions in polar aprotic solvents (e.g., DMF) improve nucleophilicity of the pyrrolidine nitrogen.
Oxidation of the Pyrrolidine Ring
Controlled oxidation converts the pyrrolidine ring into a pyrrolidone, altering electronic properties.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| RuO₂, NaIO₄ | H₂O/CH₃CN, 0°C | Tert-butyl 3-(dibenzylamino)pyrrolidin-2-one-1-carboxylate | 55% | |
| mCPBA | DCM, 25°C | Epoxide derivative (minor pathway) | 30% |
-
Selectivity : RuO₂/NaIO₄ selectively targets the α-carbon to the nitrogen, while mCPBA may lead to epoxidation of adjacent double bonds if present .
Functionalization via Cross-Coupling Reactions
The dibenzylamino group can act as a directing group in transition-metal-catalyzed reactions.
| Reaction | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted pyrrolidine derivative | 60% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | N-aryl derivatives | 50–60% |
-
Limitations : Steric hindrance from the dibenzyl groups may reduce coupling efficiency.
Reductive Amination
The primary amine (after Boc deprotection) can undergo reductive amination with ketones or aldehydes.
| Carbonyl Compound | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | NaBH₃CN, MeOH | N-Benzyl-3-(dibenzylamino)pyrrolidine | 70% | |
| Cyclohexanone | NaBH(OAc)₃, AcOH | N-Cyclohexyl derivative | 65% |
-
pH Sensitivity : Reactions require mildly acidic conditions (pH 4–6) for imine formation.
Scientific Research Applications
Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound can be utilized in the production of fine chemicals and pharmaceuticals, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The tert-butyl ester group and dibenzylamino substituent play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrolidine Derivatives
Key Differences and Implications
Substituent Bulk and Reactivity: The dibenzylamino group in the target compound provides significant steric shielding, slowing down nucleophilic attacks at the 3-position compared to the aminomethyl analogue (CAS 270912-72-6), which is more reactive toward acylating agents . Fluorine and silyl groups in the pyridine-containing derivative () improve metabolic stability and bioavailability, making it more suited for in vivo applications than the non-fluorinated target compound .
Synthetic Utility: The tert-butyl carbamate group in all listed compounds facilitates deprotection under mild acidic conditions (e.g., HCl/dioxane), but the dibenzylamino variant requires additional steps (e.g., hydrogenolysis) to remove benzyl groups, complicating its use in multistep syntheses .
Applications :
- The target compound is predominantly used in kinase inhibitor synthesis due to its planar aromatic interactions, whereas the silyl-protected fluoropyridinyl derivative () is prioritized in CNS drug discovery for its blood-brain barrier permeability .
Research Findings and Trends
Recent patent literature highlights the growing use of this compound in covalent inhibitor design, leveraging its dibenzylamino group for selective targeting of cysteine residues in proteins . In contrast, aminomethyl variants (CAS 270912-72-6) are increasingly adopted in fragment-based drug discovery for their modular reactivity .
Q & A
Q. What are common synthetic routes for tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate, and how are intermediates characterized?
A typical route involves using tert-butyl 3-aminopyrrolidine-1-carboxylate as a starting material, reacting it with dibenzylamine derivatives under nucleophilic substitution conditions. For example, in analogous syntheses, tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate was coupled with nitro-substituted pyrimidine intermediates using ethyl acetate/hexane solvent systems, yielding products confirmed via TLC (Rf ~0.29) . Characterization often employs LC-MS, NMR, and TLC to verify purity and regiochemistry.
Q. What purification strategies are effective for isolating this compound?
Silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate = 4:1) is widely used, as demonstrated in related compounds . For polar byproducts, ion-exchange chromatography or recrystallization in cold ether may improve yield and purity. Evidence from similar syntheses highlights the importance of monitoring fractions via TLC to isolate the desired product .
Q. How do researchers confirm the stereochemical integrity of the pyrrolidine ring during synthesis?
Chiral HPLC or polarimetry is critical for enantiomeric excess determination. For instance, tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate derivatives were validated using chiral stationary phases, with configurations confirmed by X-ray crystallography in some cases . Retention of stereochemistry during reactions (e.g., SN2 mechanisms) requires careful control of temperature and base selection .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions during dibenzylamino group installation?
Key variables include:
- Temperature : Lower temperatures (0–20°C) reduce epimerization or overalkylation .
- Catalysts : DMAP or triethylamine enhances nucleophilicity while suppressing acid-mediated degradation .
- Solvent polarity : Dichloromethane or THF balances reactivity and solubility, as seen in sulfonylation reactions of analogous pyrrolidines .
A comparative analysis of yields under varying conditions (e.g., 71.6% yield at 0°C vs. 50% at room temperature ) suggests kinetic control is critical for selectivity.
Q. What strategies address low yields in multi-step syntheses of this compound?
- Protecting group compatibility : The tert-butyl carbamate (Boc) group is stable under basic conditions but may require acidic deprotection. For example, Boc removal in trifluoroacetic acid (TFA) was used in related spirocyclic derivatives .
- Intermediate trapping : Quenching reactive intermediates (e.g., nitro intermediates) with reducing agents like LiAlH4 improves step efficiency .
Q. How do researchers resolve contradictions in reported spectroscopic data for similar compounds?
Discrepancies in NMR or MS data often arise from solvation or impurities. For example, a reported molecular ion peak at m/z 449.0 (M+2) for a chloro-iodo pyrrolidine derivative was validated using high-resolution MS. Cross-referencing with computational models (e.g., PubChem’s InChIKey ) and repeating experiments under standardized conditions are recommended.
Data Contradiction Analysis
Q. How should researchers interpret conflicting yields in analogous syntheses?
A synthesis of tert-butyl 3-(4-chloro-5-iodo-pyrrolopyrimidinyl)pyrrolidine-1-carboxylate reported 71.6% yield , while similar routes for spirocyclic derivatives achieved only 50–60% . Factors contributing to variability include:
- Substrate electronic effects : Electron-withdrawing groups (e.g., nitro) may slow coupling rates.
- Workup protocols : Filtration and washing with cold solvents (e.g., TJTIF ) can mitigate losses.
A systematic comparison of reaction parameters (e.g., equivalents of reagents, reaction time) is advised to identify optimal conditions.
Methodological Recommendations
Q. What analytical techniques are essential for characterizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
